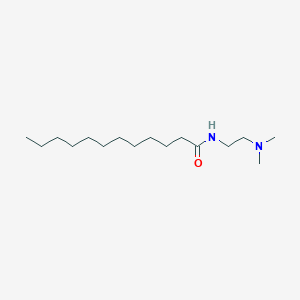
N-(2-(Dimethylamino)-ethyl)-lauramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)-ethyl)-lauramide is an organic compound that belongs to the class of amides. It is characterized by the presence of a lauramide group attached to a dimethylaminoethyl moiety. This compound is known for its surfactant properties and is commonly used in various industrial applications, including cosmetics and personal care products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-ethyl)-lauramide typically involves the reaction of lauric acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Lauric Acid} + \text{N,N-Dimethylethylenediamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Mixing: Lauric acid and N,N-dimethylethylenediamine are mixed in the reactor.
Heating: The mixture is heated to a specific temperature to initiate the reaction.
Catalysis: A catalyst is added to accelerate the reaction.
Purification: The product is purified through distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)-ethyl)-lauramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2-(Dimethylamino)-ethyl)-amine.
Substitution: Formation of substituted amides depending on the nucleophile used.
科学的研究の応用
N-(2-(Dimethylamino)-ethyl)-lauramide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, shampoos, and other personal care products for its emulsifying properties.
作用機序
The mechanism of action of N-(2-(Dimethylamino)-ethyl)-lauramide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular targets include lipid bilayers and proteins, where it can interact and alter their properties, facilitating processes like drug delivery and membrane permeability.
類似化合物との比較
Similar Compounds
- N-(2-(Dimethylamino)-ethyl)-myristamide
- N-(2-(Dimethylamino)-ethyl)-palmitamide
- N-(2-(Dimethylamino)-ethyl)-stearamide
Uniqueness
N-(2-(Dimethylamino)-ethyl)-lauramide is unique due to its specific chain length (lauric acid) which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to its longer or shorter chain analogs.
特性
CAS番号 |
56905-26-1 |
|---|---|
分子式 |
C16H34N2O |
分子量 |
270.45 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19) |
InChIキー |
KXFJXWOTQMPQNI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



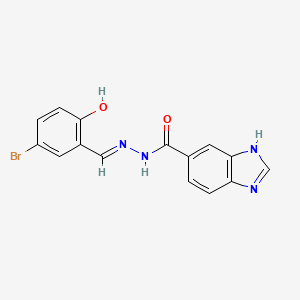


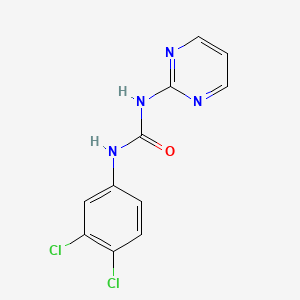

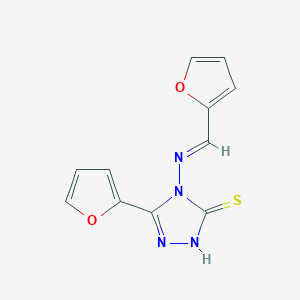
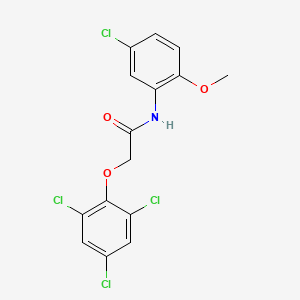
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
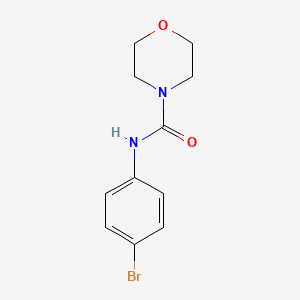
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
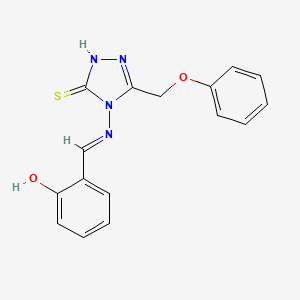
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
